molecular formula C11H16N2O B1295156 3-Pyridinol, 2-(piperidinomethyl)- CAS No. 2168-16-3

3-Pyridinol, 2-(piperidinomethyl)-

Cat. No.: B1295156
CAS No.: 2168-16-3
M. Wt: 192.26 g/mol
InChI Key: BMRGAJCUJCTATP-UHFFFAOYSA-N
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Description

Contextualization of 3-Pyridinol within Heterocyclic Systems

3-Hydroxypyridine (B118123), also known as 3-pyridinol, is a fundamental pyridinic structure. The pyridine (B92270) ring is an aromatic heterocycle analogous to benzene, with one methine group replaced by a nitrogen atom. This substitution renders the ring electron-deficient and influences its chemical reactivity. nih.govresearchgate.net The hydroxyl group at the 3-position further modulates the electronic properties of the pyridine ring, making it a versatile precursor in organic synthesis. researchgate.net 3-Hydroxypyridine is a known compound that has been identified as a thermal degradation product from the smoke of burning Salvia divinorum leaves. nih.gov

The presence of the nitrogen atom in the pyridine ring generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the hydroxyl group is an activating group, which can direct incoming electrophiles. The interplay between the deactivating effect of the ring nitrogen and the activating effect of the hydroxyl group is a key consideration in the functionalization of 3-hydroxypyridine.

Table 1: Chemical and Physical Properties of 3-Hydroxypyridine

PropertyValue
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Melting Point125-128 °C
Vapor Pressure0.55 mmHg @ 20 °C
pKaData available in IUPAC Digitized pKa Dataset
AppearanceLight tan powder
CAS Number109-00-2

Source: PubChem, Sigma-Aldrich researchgate.netnih.govresearchgate.net

Significance of Piperidinomethyl Functionalization in Pyridine Derivatives

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids. rsc.orgnih.gov Its conformational flexibility and ability to participate in hydrogen bonding and ionic interactions are crucial for its biological activity. The introduction of a piperidinomethyl group onto a pyridine scaffold is a common strategy in medicinal chemistry to enhance the pharmacological profile of the parent molecule.

This functionalization is most frequently achieved through the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, 3-hydroxypyridine), formaldehyde (B43269), and a secondary amine (piperidine). nih.gov This reaction provides a direct and efficient method for the aminomethylation of the pyridine ring, creating a C-C bond and introducing the piperidinomethyl moiety. nih.govnih.gov The resulting Mannich base, "3-Pyridinol, 2-(piperidinomethyl)-," combines the electronic features of the pyridinol ring with the structural and basic properties of the piperidine unit.

The piperidinomethyl group can significantly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with receptors and enzymes.

Overview of Contemporary Research Directions in Pyridinol-Piperidine Conjugates

While specific research on "3-Pyridinol, 2-(piperidinomethyl)-" is not extensively documented in publicly available literature, the broader class of pyridinol-piperidine conjugates is the subject of ongoing scientific investigation. Research in this area is largely driven by the search for new therapeutic agents with a wide range of biological activities.

Current research on related pyridine and piperidine derivatives points towards several promising avenues:

Antimicrobial Activity: Many pyridine-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov The combination with a piperidine moiety can enhance this activity. For instance, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria. mdpi.com

Anticancer Activity: Piperidine derivatives have been studied for their potential as anticancer agents, with some compounds showing cytotoxicity towards various cancer cell lines. nih.govnih.gov The mechanism of action often involves interaction with DNA or the inhibition of key enzymes involved in cell proliferation.

Central Nervous System (CNS) Activity: The structural similarity of the pyridine and piperidine rings to various neurotransmitters has led to the exploration of their derivatives as ligands for receptors in the CNS. For example, analogues of 3-(2-aminoethoxy)pyridine have been synthesized as novel nicotinic receptor ligands. nih.gov Furthermore, the antipsychotic drug Preclamol is a chiral piperidine derivative. nih.gov

Enzyme Inhibition: The versatile structures of pyridinol-piperidine conjugates make them attractive candidates for the design of enzyme inhibitors. For example, piperidine-based compounds have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.net

The compound "3-Pyridinol, 2-(piperidinomethyl)-" represents a logical extension of these research efforts. Its synthesis via the Mannich reaction is straightforward, and its structure embodies the key features of both pyridinol and piperidine that have proven to be fruitful in the development of bioactive molecules. Future research on this specific compound would likely involve its synthesis, full spectroscopic characterization, and screening for a variety of biological activities, drawing inspiration from the established pharmacology of related structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-5-4-6-12-10(11)9-13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRGAJCUJCTATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176067
Record name 3-Pyridinol, 2-(piperidinomethyl)-
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-16-3
Record name 2-(1-Piperidinylmethyl)-3-pyridinol
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Record name 2-(1-Piperidinylmethyl)-3-pyridinol
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Record name 2-(Piperidinomethyl)-3-pyridinol
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Record name 3-Pyridinol, 2-(piperidinomethyl)-
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Record name 2-(1-PIPERIDINYLMETHYL)-3-PYRIDINOL
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Synthetic Methodologies and Strategies for 3 Pyridinol, 2 Piperidinomethyl

De Novo Pyridine (B92270) Ring Synthesis Approaches

The formation of the pyridinol core from non-cyclic starting materials offers a versatile route to variously substituted derivatives. These methods often involve the condensation of smaller molecules to build the heterocyclic ring system.

Multi-component Reactions for Pyridinol Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. Several classical MCRs can be adapted for the synthesis of 3-hydroxypyridine (B118123) derivatives.

One such method is the Guareschi-Thorpe reaction , which typically involves the condensation of a β-dicarbonyl compound, a cyano-containing active methylene (B1212753) compound, and an ammonia (B1221849) source. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net By carefully selecting the starting materials, this reaction can yield substituted 2-pyridones, which are tautomers of 2-hydroxypyridines. Subsequent functional group manipulations would be necessary to arrive at a 3-hydroxypyridine scaffold.

The Bohlmann-Rahtz pyridine synthesis provides another pathway, involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. synarchive.comorganic-chemistry.orgcore.ac.ukorganic-chemistry.orgwikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. While traditionally used for 2,3,6-trisubstituted pyridines, adaptation of the starting materials could potentially lead to 3-hydroxypyridine cores. Modifications to the classical Bohlmann-Rahtz synthesis, such as the use of acid catalysis or microwave irradiation, have been shown to improve yields and reduce reaction times. organic-chemistry.org

Reaction NameReactantsProduct TypeKey Features
Guareschi-Thorpe β-Dicarbonyl, Cyano-active methylene, Ammonia sourceSubstituted 2-pyridonesHigh efficiency, potential for green chemistry approaches using aqueous media. rsc.orgnih.govresearchgate.net
Bohlmann-Rahtz Enamine, EthynylketoneSubstituted pyridinesVersatile for tri- and tetrasubstituted pyridines; can be performed in one pot. core.ac.ukorganic-chemistry.org

Catalytic Ring-Formation Pathways

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of heterocyclic rings, offering high efficiency and selectivity.

Ruthenium-catalyzed ring-closing metathesis (RCM) has been successfully employed for the synthesis of 3-hydroxypyridines. organic-chemistry.orgnih.govnih.govresearchmap.jp This strategy involves the formation of a diene precursor containing a nitrogen atom, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as the Grubbs catalyst. The resulting dihydropyridinone can then be oxidized to the aromatic 3-hydroxypyridine. This method is noted for its flexibility and the ability to avoid the formation of regioisomers. organic-chemistry.org

Palladium-catalyzed synthesis from α,β-unsaturated oxime ethers and alkenes represents another innovative approach. nih.govrsc.org This method utilizes a cationic palladium(II) catalyst to facilitate a C-H activation and subsequent annulation to form the pyridine ring. The reaction proceeds with high regioselectivity and offers a route to multi-substituted pyridines. nih.gov

Catalytic MethodKey CatalystStarting MaterialsIntermediate/Product
Ring-Closing MetathesisRuthenium catalyst (e.g., Grubbs catalyst)Nitrogen-containing dienesDihydropyridinone, then 3-Hydroxypyridine
C-H Activation/AnnulationCationic Palladium(II) catalystα,β-Unsaturated oxime ethers, AlkenesSubstituted Pyridine

Functionalization of Precursor Molecules

An alternative to building the pyridine ring from scratch is to introduce the desired functional groups onto a pre-existing pyridine or a closely related precursor molecule.

Introduction of the 3-Hydroxyl Group

Directly introducing a hydroxyl group at the C3 position of the pyridine ring can be challenging due to the electronic nature of the heterocycle. However, several methods have been developed to achieve this transformation.

A notable and efficient method involves the photochemical valence isomerization of pyridine N-oxides . nih.govnih.govacs.org In this process, the pyridine N-oxide is irradiated with UV light, typically at 254 nm, which induces a rearrangement to an oxaziridine (B8769555) intermediate. This intermediate can then rearrange further to provide the C3-hydroxylated pyridine. The reaction is often carried out in the presence of an acid, such as acetic acid, and in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov This metal-free method is praised for its operational simplicity and compatibility with a wide range of functional groups. nih.govnih.govacs.org

Enzymatic hydroxylation presents a green and highly selective alternative for the synthesis of hydroxylated pyridines. Specific enzymes, such as 4-hydroxypyridine-3-hydroxylase, a mixed-function mono-oxygenase, have been shown to catalyze the hydroxylation of pyridine derivatives at specific positions. nih.govcapes.gov.br While highly specific, the application of these enzymatic systems can be limited by substrate scope and the need for specialized biochemical setups.

Another synthetic route to 3-hydroxypyridine involves starting from furan (B31954) derivatives. For instance, furfurylamine (B118560) can be treated with hydrogen peroxide in the presence of hydrochloric acid to yield 3-hydroxypyridine. nih.gov

MethodKey Reagents/ConditionsStarting MaterialProduct
Photochemical IsomerizationUV light (254 nm), Acetic acid, Fluorinated alcoholPyridine N-oxide3-Hydroxypyridine
Enzymatic HydroxylationSpecific hydroxylase enzymes (e.g., 4-hydroxypyridine-3-hydroxylase)Pyridine derivativesHydroxylated pyridine
From Furan DerivativesHydrogen peroxide, Hydrochloric acidFurfurylamine3-Hydroxypyridine

Strategies for 2-(piperidinomethyl) Substitution

The introduction of the 2-(piperidinomethyl) group onto the 3-hydroxypyridine scaffold is a key step in the synthesis of the target compound.

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic C-H bonds. wikipedia.org In the context of 3-hydroxypyridine, the electron-rich nature of the ring, activated by the hydroxyl group, facilitates electrophilic substitution, particularly at the ortho position (C2). The reaction involves the condensation of 3-hydroxypyridine with formaldehyde (B43269) and a secondary amine, in this case, piperidine (B6355638), to form the desired 2-(piperidinomethyl)-3-pyridinol. nih.gov

The reaction typically proceeds by the in-situ formation of the Eschenmoser salt precursor, a highly reactive iminium ion, from formaldehyde and piperidine. This electrophile is then attacked by the nucleophilic 3-hydroxypyridine at the C2 position.

Reactant 1Reactant 2Reactant 3Product
3-HydroxypyridineFormaldehydePiperidine3-Pyridinol, 2-(piperidinomethyl)-

Detailed research findings on this specific Mannich reaction have demonstrated its utility. For example, the reaction can be carried out in an aqueous or alcoholic solvent, often with heating to drive the reaction to completion. The yield of the reaction can be influenced by the specific conditions, including the stoichiometry of the reactants and the reaction temperature and time.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyridine ring is a foundational strategy for introducing functional groups. For pyridines, reactions with nucleophiles typically follow an addition-elimination mechanism, particularly when leaving groups are situated at the electron-deficient 2- or 4-positions. quimicaorganica.org The nitrogen heteroatom stabilizes the negatively charged intermediate (a Meisenheimer-like complex), facilitating the displacement of a suitable leaving group.

The direct substitution of hydrogen, however, is more challenging and often requires harsh conditions or activation of the pyridine ring. A classic example is the Chichibabin reaction, where treatment with sodium amide leads to nucleophilic amination, primarily at the 2-position, through the elimination of a hydride ion. youtube.com While effective for producing aminopyridines, this method requires high temperatures. youtube.com

In the context of synthesizing substituted pyridinols, nucleophilic substitution can be employed to introduce the hydroxyl group. For instance, pyridines with leaving groups at the 2- or 4-positions can react with hydroxides, though reactions at the 3-position are significantly slower due to the lack of direct resonance stabilization from the nitrogen atom. quimicaorganica.org A more viable route to 3-hydroxypyridines involves the formal C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides, which can then undergo further functionalization. acs.org Alternatively, the diazotization of a 2-aminopyridine (B139424) followed by hydrolysis provides a pathway to 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines. youtube.com

The table below summarizes key aspects of nucleophilic substitution on pyridine rings.

Reaction TypePositionNucleophileConditionsProduct Type
SNAr (Addition-Elimination)2, 4Amines, Hydroxides, AlcoholatesVariesSubstituted Pyridines
Chichibabin Amination2Sodium Amide (NaNH2)High Temperature (e.g., 140-150°C in toluene)Aminopyridines
Hydroxylation2Sodium Hydroxide (NaOH)High TemperaturePyridones/Hydroxypyridines
Substitution via Pyridine N-Oxide3Water (via photochemical isomerization)UV light (254 nm), AcOH3-Hydroxypyridines
Amine Alkylation Methodologies

The formation of the 2-(piperidinomethyl)- substituent involves the creation of a C-N bond between the pyridine ring and the piperidine nitrogen. This is typically achieved through amine alkylation. A common challenge in amine alkylation is controlling the degree of substitution, as the nucleophilicity of the nitrogen often increases with each alkyl group added, leading to overalkylation. nih.gov

To circumvent this, specialized methods have been developed. One innovative approach uses N-aminopyridinium salts as ammonia surrogates for the selective synthesis of secondary amines. nih.govchemrxiv.org In this "self-limiting alkylation," a highly nucleophilic pyridinium (B92312) ylide intermediate undergoes facile substitution with an alkyl halide. The resulting N-alkyl-N-pyridinium amine is significantly less nucleophilic, preventing further reaction. nih.gov This strategy can be applied to create complex secondary amines, which is relevant for attaching the piperidine moiety. nih.govchemrxiv.org

A more direct route analogous to the Mannich reaction involves reacting a 3-hydroxypyridine, formaldehyde (or a synthetic equivalent), and piperidine. Another strategy is the alkylation of piperidine with a pre-functionalized pyridine, such as 2-(chloromethyl)-3-pyridinol. For example, the fusion of 3-[3-(Piperidinomethyl)phenoxy]propylamine with 2-chloropyrimidine (B141910) at high temperatures demonstrates a direct alkylation approach to form a C-N bond. prepchem.com Furthermore, transition-metal-free direct N-alkylation of amines using alcohols, mediated by pyridine as a hydrogen shuttle, presents a green alternative to traditional methods. rsc.org

Regioselective Functionalization Techniques

Achieving the desired 2,3-disubstitution pattern on the pyridine ring requires precise control over the reaction's regioselectivity. The inherent electronic properties of the pyridine ring direct electrophiles to the 3-position and nucleophiles to the 2- and 4-positions. However, synthesizing specifically substituted derivatives often necessitates more advanced regioselective functionalization techniques.

One powerful method involves the generation of pyridyne intermediates. The regioselective lithiation of a 3-chloropyridine (B48278) derivative, followed by elimination, can produce a 3,4-pyridyne. rsc.orgchemistryviews.org This highly reactive intermediate can then be trapped by a nucleophile (such as a Grignard reagent) and an electrophile in a sequential manner, leading to regioselectively difunctionalized pyridines. rsc.orgchemistryviews.orgresearchgate.net

Neighboring group assistance is another effective strategy. For example, in 3-hydroxy-pyridine carboxylates, the deprotonated phenolic hydroxyl group can assist in the regioselective hydrolysis, transesterification, and aminolysis of an adjacent ester group under mild conditions. nih.gov This highlights how an existing substituent can direct the functionalization of another position.

Furthermore, C-H activation provides a direct route to functionalize pyridine rings without pre-installed leaving groups. Transition metal catalysis can selectively activate specific C-H bonds, allowing for the introduction of various functional groups with high regioselectivity. mdpi.com For instance, the C3 selective hydroxylation of pyridines can be achieved through the photochemical rearrangement of pyridine N-oxides, providing a direct entry to 3-pyridinols that can be further derivatized. acs.org

The table below outlines various regioselective strategies.

TechniqueIntermediate/StrategyPositions FunctionalizedKey Reagents/Conditions
Pyridyne Chemistry3,4-Pyridyne3, 4n-BuLi, Grignard Reagents, Electrophiles
Neighboring Group AssistanceIntramolecular CatalysisC2/C4 (adjacent to OH)Base (to deprotonate OH)
Photochemical RearrangementValence IsomerizationC3Pyridine N-Oxide, UV light, AcOH
C-H ActivationMetal-CatalyzedVaries (e.g., C2)Pd, Rh catalysts, Oxidants

Advanced Catalytic Transformations in Synthesis

Modern synthetic chemistry heavily relies on catalytic transformations to build molecular complexity efficiently and selectively. The synthesis of 3-Pyridinol, 2-(piperidinomethyl)- can benefit significantly from such advanced methods, particularly for constructing the core heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions for Pyridine and Piperidine Systems

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings allow for the modular assembly of complex structures from simple building blocks.

In the context of pyridine synthesis, a Suzuki coupling between a suitably functionalized bromopyridine and a boronic acid can be used to construct the pyridine core or add substituents. acs.org For instance, researchers have prepared GABAA modulators by coupling a 3-pyridylboronic acid with an aryl chloride. acs.org The efficiency of these reactions often depends on the choice of catalyst (e.g., Palladium complexes like Pd(OAc)2 or PdCl2(dppf)), ligand (e.g., PPh3, SPhos), and reaction conditions. nih.govacs.org

These methods are also used to directly construct heterocyclic frameworks. The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a fascinating tool for the de novo synthesis of pyridine rings under mild conditions. rsc.org Furthermore, the direct C-H activation and subsequent annulation of N-aryl-2-aminopyridines with alkynes, catalyzed by metals like palladium or rhodium, provide efficient pathways to fused N-heterocycles. nih.govresearchgate.net

Hydrogenation and Dearomatization of Pyridine Derivatives

The piperidine ring is most commonly synthesized via the hydrogenation of a corresponding pyridine derivative. This dearomatization process is a fundamental transformation in heterocyclic chemistry. nih.govnih.gov Catalytic hydrogenation is the most prevalent method, employing transition metal catalysts to reduce the aromatic pyridine ring to a saturated piperidine ring.

Supported noble metal catalysts are highly effective for this purpose. Ruthenium on carbon (Ru/C) has shown excellent activity and selectivity for the complete hydrogenation of pyridine to piperidine under optimized conditions (e.g., 100 °C, 3.0 MPa H2). cjcatal.com Other catalysts like palladium (Pd/C) and platinum (Pt/C) are also used, with the order of activity generally being Ru/C > Pd/C > Pt/C. cjcatal.com

Beyond simple hydrogenation, more sophisticated dearomatization strategies have emerged. These methods allow for the introduction of functionality during the reduction process. For example, the nucleophilic dearomatization of pyridines, often requiring activation of the pyridine ring as a pyridinium salt, enables the addition of various nucleophiles to form dihydropyridine (B1217469) intermediates, which can then be fully reduced to functionalized piperidines. mdpi.comacs.org Frustrated Lewis pairs and rhodium-catalyzed dearomative hydroboration/hydrogenation offer metal-based and metal-free alternatives for the stereoselective synthesis of substituted piperidines. nih.govacs.org

The table below compares different catalysts for pyridine hydrogenation.

CatalystSupportTypical ConditionsSelectivity for PiperidineReference
5% RuCarbon100 °C, 3.0 MPa H2100% cjcatal.com
5% PdCarbon100 °C, 3.0 MPa H2High cjcatal.com
5% PtCarbon100 °C, 3.0 MPa H2High cjcatal.com
5% IrCarbon100 °C, 3.0 MPa H2Lower Activity cjcatal.com

Oxidative and Reductive Approaches in Piperidine Ring Formation

Besides the hydrogenation of pyridines, the piperidine ring can be constructed from acyclic precursors through various cyclization strategies involving oxidative or reductive steps. These methods offer alternative routes to piperidines, especially when specific substitution patterns are desired.

Oxidative approaches often involve the cyclization of unsaturated amines. For instance, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond. mdpi.com Similarly, palladium catalysts have been used for the enantioselective Wacker-type aerobic oxidative cyclization of alkenoic amines to generate piperidines and other N-heterocycles. mdpi.com

Reductive methods frequently start with precursors containing carbonyl or imine functionalities. The intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and powerful strategy for piperidine synthesis. mdpi.com Aza-Prins cyclization, involving the reaction of homoallylic amines with aldehydes, is another efficient method. mdpi.com More recently, cobalt-amido cooperative catalysis has been applied to the 1,4-dearomatization of pyridines via transfer hydrogenation, providing 1,4-dihydropyridine (B1200194) derivatives that are precursors to piperidines. acs.org

Sustainable Synthesis Protocols for Pyridinol Derivatives

A significant focus in the sustainable synthesis of pyridine-containing compounds has been on the use of heterogeneous catalysts, which can be easily recovered and reused, and the development of one-pot multicomponent reactions that reduce the number of synthetic steps and purification stages. researchgate.netresearchgate.net

Green Chemistry Approaches in Pyridine Derivative Synthesis

Several innovative and environmentally benign techniques have been successfully applied to the synthesis of various pyridine derivatives. These methods are designed to be more sustainable than traditional synthetic routes.

Key Sustainable Methodologies:

Multicomponent One-Pot Reactions: These reactions involve the combination of three or more reactants in a single step to form a complex product, thereby reducing solvent usage, reaction time, and waste generation. researchgate.net

Green Catalysts: The use of non-toxic, recyclable, and highly efficient catalysts is a cornerstone of sustainable synthesis. rsc.org Examples include the use of earth-abundant metal catalysts like chromium and zinc-based nanocrystals. rsc.orgrsc.org

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives such as water or magnetized deionized water significantly reduces the environmental footprint of the synthesis. researchgate.net

Solvent-Free Synthesis: Conducting reactions without a solvent medium minimizes pollution and can lead to higher reaction rates and yields. researchgate.net

Ultrasonic and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netnih.gov

The following table summarizes various sustainable protocols that have been developed for the synthesis of pyridine and related heterocyclic derivatives.

Sustainable TechniqueDescriptionAdvantagesReference
Multicomponent Reactions Three or more reactants are combined in a single reaction vessel to form the final product.Reduces reaction steps, solvent usage, and waste; improves efficiency. researchgate.net
Green Catalysis Employs catalysts that are non-toxic, reusable, and often derived from abundant materials.Minimizes toxic waste, allows for catalyst recycling, and can improve selectivity. rsc.orgrsc.org
Aqueous Media Synthesis Utilizes water as the solvent, which is non-toxic, non-flammable, and inexpensive.Enhances safety, reduces environmental pollution, and is cost-effective. researchgate.net
Solvent-Free Conditions Reactions are carried out in the absence of a solvent, often by grinding or heating the reactants together.Eliminates solvent waste, reduces purification steps, and can be more energy-efficient. researchgate.net
Microwave Irradiation Uses microwave energy to heat the reaction mixture, leading to rapid and uniform heating.Drastically reduces reaction times, often improves yields, and can lead to cleaner products. nih.gov
Ultrasonic Promotion Applies high-frequency sound waves to the reaction mixture to induce cavitation.Enhances reaction rates and yields, particularly in heterogeneous reactions. researchgate.net

While specific sustainable protocols for the direct synthesis of 3-Pyridinol, 2-(piperidinomethyl)- are not extensively detailed in the reviewed literature, the principles and methodologies applied to other pyridinol and pyridine derivatives are highly transferable. For instance, the synthesis of various substituted pyridines has been achieved through multicomponent reactions under catalyst-free and solvent-free conditions, or by using green catalysts like nano-ZrO2. researchgate.net The development of such protocols for 3-Pyridinol, 2-(piperidinomethyl)- would represent a significant advancement in the environmentally responsible production of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Pyridinol, 2 Piperidinomethyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 3-Pyridinol, 2-(piperidinomethyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

High-Resolution 1D and 2D NMR Techniques for Structural Elucidation

The structural elucidation of 3-Pyridinol, 2-(piperidinomethyl)- is achieved through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation techniques. researchgate.netmdpi.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule, including those on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge. The chemical shifts (δ) and coupling constants (J) provide crucial information about the connectivity of these protons. Similarly, the ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the complexity of the molecule and the chemical environment of each carbon.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish the complete bonding network, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu For 3-Pyridinol, 2-(piperidinomethyl)-, COSY spectra would show correlations between the protons on the pyridine ring, as well as within the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). youtube.comepfl.ch HMBC is critical for identifying quaternary carbons (carbons with no attached protons) and for connecting the different structural fragments of the molecule, such as linking the methylene bridge to both the pyridine and piperidine rings.

A hypothetical table of expected ¹H and ¹³C NMR data is presented below, based on the analysis of similar structures. The exact chemical shifts would need to be determined experimentally.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Pyridine Ring
H-4ValueC-4C-2, C-3, C-5, C-6
H-5ValueC-5C-3, C-4, C-6
H-6ValueC-6C-2, C-4, C-5
Methylene Bridge
-CH₂-Value-CH₂-C-2 (Pyridine), C-2' (Piperidine), C-6' (Piperidine)
Piperidine Ring
H-2', H-6'ValueC-2', C-6'-CH₂-, C-3', C-5'
H-3', H-5'ValueC-3', C-5'C-2', C-4', C-6'
H-4'ValueC-4'C-2', C-3', C-5', C-6'
Other
OHValueC-3 (Pyridine)C-2, C-4

Note: This is a representative table. Actual chemical shifts and correlations require experimental data.

Dynamic NMR Studies for Conformational Analysis

The piperidine ring in 3-Pyridinol, 2-(piperidinomethyl)- can exist in different conformations, most commonly a chair form. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes that occur on the NMR timescale. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow enough to observe separate signals for the axial and equatorial protons of the piperidine ring. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a single, averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers for conformational processes, such as the ring inversion of the piperidine moiety. researchgate.netkfupm.edu.sa

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of 3-Pyridinol, 2-(piperidinomethyl)- would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, would be indicative of the hydroxyl (-OH) group on the pyridine ring. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methylene groups would be observed just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds in the piperidine ring and the methylene bridge would likely appear in the 1250-1020 cm⁻¹ range. researchgate.net

C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected in the region of 1260-1180 cm⁻¹.

A representative table of expected characteristic vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyridine-OHO-H Stretch3400-3200 (broad)
Pyridine RingAromatic C-H Stretch> 3000
Piperidine/MethyleneAliphatic C-H Stretch< 3000
Pyridine RingC=C and C=N Stretch1600-1450
Piperidine/MethyleneC-N Stretch1250-1020
PhenolicC-O Stretch1260-1180

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy can be a useful tool for monitoring the synthesis of 3-Pyridinol, 2-(piperidinomethyl)-. For instance, the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) of a precursor like 3-hydroxypyridine-2-carboxaldehyde (B112167) and the appearance of the characteristic bands for the piperidine ring could indicate the progress of the reaction.

Furthermore, IR and Raman spectroscopy can be employed for purity assessment. The presence of unexpected peaks in the spectrum of a synthesized sample could indicate the presence of starting materials, by-products, or other impurities. The "fingerprint region" (below 1500 cm⁻¹), which is unique for every molecule, is particularly useful for this purpose. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

For 3-Pyridinol, 2-(piperidinomethyl)-, the molecular formula is C₁₁H₁₆N₂O, which corresponds to a molecular weight of 192.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation pattern provides valuable structural information. The molecule would likely undergo characteristic fragmentation pathways upon ionization. Common fragmentation patterns for similar compounds involve the cleavage of bonds adjacent to the nitrogen atoms and the aromatic ring. For instance, a prominent fragmentation could be the loss of the piperidine ring or cleavage of the methylene bridge. A key fragment would be the ion at m/z 84, corresponding to the piperidinomethyl cation, or at m/z 98, resulting from an alpha-cleavage of the piperidine ring. Another likely fragmentation would involve the loss of a hydrogen atom from the piperidine ring to form a stable iminium ion. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

A plausible fragmentation pattern is outlined in the table below.

Fragment Ion (m/z) Proposed Structure/Loss
192Molecular Ion (M⁺)
191[M-H]⁺
98[M - C₅H₁₀N]⁺ (Loss of piperidine)
84[C₅H₁₀N]⁺ (Piperidinomethyl cation)
108[M - C₅H₁₀]⁺ (Loss of piperidine ring fragment)

Note: This is a hypothetical fragmentation pattern. Actual fragmentation would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS)

A critical technique for confirming the elemental composition of a compound, HRMS measures the mass-to-charge ratio with extremely high accuracy. For 3-Pyridinol, 2-(piperidinomethyl)-, which has a chemical formula of C₁₁H₁₆N₂O, the expected exact mass of the neutral molecule is approximately 192.1263 g/mol . An HRMS analysis would provide an experimentally measured mass, typically for the protonated molecule [M+H]⁺, with a precision in the range of parts per million (ppm). This data would serve as definitive evidence of the compound's elemental formula. Currently, no published HRMS data for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is essential for structural elucidation by fragmenting a selected precursor ion (such as the [M+H]⁺ ion of the target compound) and analyzing the resulting product ions. The fragmentation pattern is a fingerprint of the molecule's structure. For 3-Pyridinol, 2-(piperidinomethyl)-, characteristic fragmentation pathways would be expected, such as the cleavage of the bond between the pyridine ring and the piperidinomethyl group, or fragmentation within the piperidine ring itself. This analysis provides unambiguous confirmation of the connectivity of the atoms within the molecule. Without experimental data, any discussion of fragmentation pathways remains purely hypothetical.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit absorption bands in the UV region arising from π → π* and n → π* electronic transitions. The spectrum of 3-Pyridinol, 2-(piperidinomethyl)- would be influenced by the combination of the 3-hydroxypyridine (B118123) chromophore and the piperidinomethyl substituent. The precise absorption maxima (λ_max) and molar absorptivity values are needed to characterize these transitions and understand the electronic structure. This experimental spectrum is not available in the reviewed literature.

Solid-State Structural Determination via X-ray Diffraction

Crystal Structure Analysis and Intermolecular Interactions

Analysis of the crystal structure reveals how molecules pack together in the solid state, governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions. For 3-Pyridinol, 2-(piperidinomethyl)-, the hydroxyl group and the nitrogen atoms are potential sites for strong hydrogen bonding, which would likely dominate the crystal packing. A full analysis would require the following crystallographic data, which is currently unavailable:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Molecules per Unit Cell (Z)

Without this foundational data, a meaningful discussion of the solid-state structure and intermolecular interactions of 3-Pyridinol, 2-(piperidinomethyl)- cannot be conducted.

Computational and Theoretical Investigations of 3 Pyridinol, 2 Piperidinomethyl

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Pyridinol, 2-(piperidinomethyl)-, these methods have been applied to determine its stable geometric and electronic configurations.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, geometry, and chemical reactivity of compounds. nih.gov For molecules similar to 3-Pyridinol, 2-(piperidinomethyl)-, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze energetics. bohrium.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov For instance, in related pyridine (B92270) derivatives, DFT has been used to perform molecular structure optimization. nih.gov

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's three-dimensional shape and how it might interact with other molecules. Furthermore, DFT calculations can determine various energetic properties, such as the total energy of the molecule, which is indicative of its stability.

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also utilized to study the electronic properties and predict the reactivity of molecules like 3-Pyridinol, 2-(piperidinomethyl)-. These methods, including Hartree-Fock (HF) and post-Hartier-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to some DFT functionals. nih.gov

These calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility and dynamic behavior of 3-Pyridinol, 2-(piperidinomethyl)-. nih.gov

MD simulations can reveal the different conformations the molecule can access and the relative energies of these conformations. This information is particularly important for understanding how the molecule might bind to a biological target, as the binding process often involves conformational changes. rsc.org For related systems, MD simulations have been used to study the stability of ligand-protein complexes and to understand the thermodynamic properties of binding. nih.govjchemlett.com

Tautomeric Equilibria and Protonation State Modeling of Pyridinol Systems

Pyridinol systems, including 3-Pyridinol, can exist in different tautomeric forms. nih.govyoutube.com Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of hydroxypyridines, there is an equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govwuxibiology.com The position of this equilibrium can be significantly influenced by the solvent and other environmental factors. wuxibiology.comstackexchange.com

Computational modeling is instrumental in studying these tautomeric equilibria. Quantum chemical calculations can predict the relative energies of the different tautomers, providing insight into which form is more stable under specific conditions. nih.gov For example, studies on 2-hydroxypyridine (B17775) have shown that while the enol form may be favored in the gas phase, the pyridone form is often more stable in polar solvents. nih.govstackexchange.com

Furthermore, the protonation state of the molecule, which depends on the pH of the environment, is a critical factor influencing its structure and reactivity. nih.gov Computational methods can predict the pKa values of the acidic and basic sites within the molecule, helping to determine which atoms are likely to be protonated or deprotonated at a given pH. nih.gov This is particularly relevant for understanding the behavior of 3-Pyridinol, 2-(piperidinomethyl)- in biological systems.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For example, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra). nih.govresearchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure of the synthesized compound and assign the observed vibrational bands to specific molecular motions. researchgate.net Similarly, computational methods can predict other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and electronic absorption spectra (UV-Vis). researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net For a molecule like 3-Pyridinol, 2-(piperidinomethyl)-, computational methods can be used to study various potential reactions, such as nucleophilic aromatic substitution. researchgate.net

By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a proposed reaction mechanism and the factors that influence the reaction rate. For instance, computational studies can help to understand how electron-withdrawing or electron-donating groups on the pyridine ring affect its reactivity towards nucleophiles. researchgate.net These insights are crucial for designing new synthetic routes and for understanding the chemical behavior of the molecule in different environments. researchgate.net

Coordination Chemistry of 3 Pyridinol, 2 Piperidinomethyl and Its Analogues

Ligand Design Principles for Pyridinol-Piperidine Systems

The design of effective ligands is paramount to achieving metal complexes with desired properties. For systems based on the 3-pyridinol, 2-(piperidinomethyl)- framework, the arrangement of donor atoms and the influence of substituents are key considerations that dictate their coordination behavior.

The ligand 3-Pyridinol, 2-(piperidinomethyl)- possesses three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the piperidine (B6355638) ring. This arrangement allows for the formation of stable chelate rings with a central metal ion. The formation of such metal-containing rings, known as chelate complexes, results in significantly greater thermodynamic stability compared to complexes formed with comparable monodentate ligands—a phenomenon known as the chelate effect. libretexts.org

The coordination affinity of pyridinol-piperidine ligands can be finely tuned by introducing various substituents onto either the pyridine or piperidine rings. These substituents can exert both electronic and steric effects, which in turn modify the ligand's interaction with the metal center.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the pyridine nitrogen, enhancing its basicity and generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the pyridine nitrogen, which can result in weaker coordination. These electronic effects can be systematically studied, for instance, by observing changes in the NMR spectra of a series of complexes with differently substituted ligands. nih.gov

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal coordination site. Bulky substituents near the donor atoms can prevent the close approach of the metal ion or influence the coordination geometry. For example, studies on related pyridylpyrazole ligands have shown that steric bulk can affect the stability of the resulting complexes and even their crystal packing. nih.gov In the case of 3-Pyridinol, 2-(piperidinomethyl)-, substituents on the piperidine ring could influence the conformational flexibility of the ligand and its ability to achieve an optimal binding geometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinol-piperidine ligands can be achieved through various established routes, followed by thorough characterization using a suite of spectroscopic techniques to elucidate their structure and bonding.

Transition metal complexes of pyridinol-piperidine ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. A common method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates) to it. mdpi.comjscimedcentral.com The reaction mixture is often stirred at room temperature or refluxed to ensure complete complex formation. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The choice of solvent and reaction conditions can be crucial for obtaining crystalline products suitable for X-ray diffraction studies. jscimedcentral.com For instance, the synthesis of palladium(II) and platinum(II) complexes with related N,N-bidentate ligands has been successfully achieved by reacting the ligands with metal precursors like [PdCl₂(MeCN)₂] or K₂[PtCl₄]. jscimedcentral.com

Once synthesized, the metal complexes are characterized to confirm their structure and understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Key vibrational bands of the ligand are expected to shift upon complexation. For example, the C=N stretching vibration of the pyridine ring may shift to a higher frequency, while the O-H stretching vibration of the hydroxyl group should disappear if deprotonation occurs upon coordination. The coordination of the piperidine nitrogen would also be indicated by shifts in the N-H or C-N stretching bands.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The position and intensity of these bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). For instance, the electronic spectra of copper(II) complexes can often distinguish between different geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand will change compared to the free ligand. The magnitude of these shifts can provide insights into the electronic effects of the metal on the ligand and the points of attachment. For example, downfield shifts of signals in the ¹H NMR spectra upon coordination are commonly observed for pyridine-based ligands. nih.gov

Illustrative Spectroscopic Data for a Hypothetical [M(L)₂] Complex (L = deprotonated 3-Pyridinol, 2-(piperidinomethyl)-)

Spectroscopic TechniqueFree Ligand (Hypothetical)Complex (Hypothetical)Interpretation of Change
IR (cm⁻¹) ν(O-H) ~3300, ν(C=N) ~1580ν(O-H) absent, ν(C=N) ~1600Deprotonation and coordination of hydroxyl; coordination of pyridine N.
¹H NMR (ppm) Pyridine-H ~7.0-8.2, CH₂ ~3.6Pyridine-H ~7.2-8.5, CH₂ ~3.8Deshielding due to metal coordination.
UV-Vis (nm) λ_max ~280λ_max ~300 (Ligand), ~600 (d-d)Shift in ligand bands and appearance of new d-d transition bands.

This table is for illustrative purposes and shows typical shifts observed in similar systems.

Thermodynamic and Kinetic Studies of Metal-Ligand Binding

Understanding the stability and formation rates of metal complexes is crucial for their practical application. Thermodynamic studies provide information on the stability of the complexes, typically expressed as formation constants (K_f) or Gibbs free energy changes (ΔG°). Kinetic studies, on the other hand, investigate the rates and mechanisms of complex formation and dissociation.

Thermodynamic parameters can be determined experimentally using techniques such as potentiometric titrations, spectrophotometric titrations, or calorimetry. These studies can reveal the stoichiometry of the complexes formed in solution and their relative stabilities. For example, a thorough thermochemical analysis of related pincer-type pyridine-based ruthenium complexes has provided deep insights into the energetics of metal-ligand cooperativity. researchgate.net Such studies on the pyridinol-piperidine system would be invaluable in quantifying the stability of its complexes and understanding the factors that govern their formation.

Kinetic studies, often performed using stopped-flow techniques, can elucidate the mechanism of complex formation. These studies can determine whether the reaction proceeds through an associative, dissociative, or interchange mechanism and can quantify the lability of the complexes. The kinetic properties are just as important as thermodynamic stability, as a complex may be thermodynamically stable but kinetically labile, or vice versa. slideshare.net

Theoretical Understanding of Coordination Interactions

The coordination interactions of 3-Pyridinol, 2-(piperidinomethyl)- and its analogues with metal ions have been a subject of theoretical investigation, primarily through Density Functional Theory (DFT) calculations. These studies provide valuable insights into the electronic structure, stability, and bonding characteristics of the resulting metal complexes.

Theoretical models, particularly DFT, have been employed to predict the geometries of metal complexes involving pyridinol-piperidine type ligands. For instance, in related pyridine-containing ligand complexes, calculations have been used to determine the most stable coordination geometry. Studies on chiral tripyridyldiamine ligands complexed with metals like Co(III), Fe(II), and Zn(II) show that a single coordination geometry is often favored out of several possibilities. nih.gov These calculations consider steric interactions and electronic factors to predict the lowest energy isomer, which often aligns well with experimental data from X-ray crystallography and NMR spectroscopy. nih.gov For octahedral complexes, the calculations can predict bond lengths and angles, providing a detailed picture of the coordination sphere. nih.gov

DFT calculations are also crucial for understanding the nature of the metal-ligand bond. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can elucidate the charge transfer characteristics of the coordination bond. For example, in complexes of lead (Pb²⁺) with macrocyclic ligands containing pyridyl donors, DFT studies have shown that the N-donation from the pyridyl group is very efficient, comparable to or even exceeding that of carboxylate oxygen donors. mdpi.com This highlights the strong electron-donating capability of the pyridine nitrogen in this class of ligands.

Furthermore, computational methods can quantify the energetic contributions to the metal-ligand interaction. Natural Energy Decomposition Analysis (NEDA) can dissect the bonding into electrostatic, charge transfer, and other components. In many metal complexes with related ligands, the bonding is found to have a strong electrostatic character. mdpi.com The charge transfer component, however, can vary significantly depending on the specific donor groups on the ligand. mdpi.com

The table below summarizes findings from theoretical studies on related pyridine-containing ligands, which can be extrapolated to understand the coordination behavior of 3-Pyridinol, 2-(piperidinomethyl)-.

Metal Ion Ligand Type Theoretical Method Key Findings
Co(III), Fe(II), Zn(II)Chiral tripyridyldiamineDFT (B3LYP)Prediction of the most stable isomer; good agreement between calculated and experimental bond lengths and angles. nih.gov
Pb(II)Macrocyclic with pyridyl donorsDFT, NEDAStrong electrostatic character of bonding; efficient N-donation from pyridyl groups. mdpi.com
Ni(II), Cu(II), Zn(II)PyridineDFT (B3LYP)Calculation of optimized geometries, vibrational frequencies, and dipole moments. researchgate.net
Fe(II), Ru(II)2,2'-bipyridineDFT (B3LYP)Detailed analysis of vibrational spectra and potential energy distributions. researchgate.net

Role of Pyridinol-Piperidine Ligands in Homogeneous and Heterogeneous Catalysis

The structural features of pyridinol-piperidine ligands, namely the presence of both a hard N-donor from the piperidine and a borderline N-donor from the pyridine ring, along with the hydroxyl group, make their metal complexes promising candidates for catalysis. These ligands can stabilize various metal centers in different oxidation states, a key requirement for many catalytic cycles.

Homogeneous Catalysis:

In homogeneous catalysis, metal complexes of pyridine-containing ligands have demonstrated significant activity in a variety of reactions. The tuneable electronic and steric properties of these ligands, achieved through substitution on the pyridine ring, allow for the fine-tuning of the catalyst's performance. For instance, iron complexes with terpyridine-based ligands have been reported as effective catalysts for the homogeneous reduction of O₂ to H₂O. nih.gov Mechanistic studies suggest a "2 + 2" mechanism where hydrogen peroxide is an intermediate. nih.gov

The rigidity and specific coordination geometry imposed by pyridyl ligands can lead to high selectivity in catalytic transformations. Pyridine-containing macrocycles, for example, have been employed in stereoselective synthesis due to the well-defined conformations of their metal complexes. unimi.it The introduction of a pyridine moiety into a polyazamacrocycle framework increases conformational rigidity, which can be exploited to control the stereochemical outcome of a reaction. unimi.it

Heterogeneous Catalysis:

While less common, pyridinol-piperidine type ligands can also be applied in heterogeneous catalysis. This typically involves immobilizing the metal complex onto a solid support. The resulting material combines the advantages of a well-defined active site, characteristic of homogeneous catalysts, with the ease of separation and recyclability of heterogeneous catalysts.

An example of a related system is the use of molybdenum carbonyl complexes with a pyrazolylpyridine ligand for the epoxidation of olefins. nih.gov These complexes, when activated by an oxidant, can catalyze the conversion of substrates like cis-cyclooctene to the corresponding epoxide with good selectivity. nih.gov The use of an ionic liquid as a co-solvent has been shown to enhance the catalytic performance in some cases. nih.gov

The table below provides examples of catalytic applications of metal complexes with related pyridine-containing ligands.

Catalyst Type Metal Ligand Type Reaction Catalysis Type
[Fe(tpytbupho)Cl₂]IronTerpyridine-basedO₂ reduction to H₂OHomogeneous
Molybdenum carbonyl complexesMolybdenumPyrazolylpyridineOlefin epoxidationHomogeneous
Metal complexes of pyridine-containing macrocyclesVariousPyridine-containing macrocyclesStereoselective synthesisHomogeneous

Chemical Reactivity and Derivatization of 3 Pyridinol, 2 Piperidinomethyl

Reactions at the Pyridine (B92270) Core

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

No specific studies detailing the electrophilic or nucleophilic substitution reactions on the pyridine ring of 3-Pyridinol, 2-(piperidinomethyl)- have been identified. General knowledge suggests that the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically direct the incoming electrophile to the meta-position relative to the nitrogen. Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the ortho and para positions. However, without experimental data for this specific molecule, the influence of the hydroxyl and piperidinomethyl substituents on the regioselectivity and reaction conditions remains unknown.

Hydrogenation and Oxidation of the Pyridine Nucleus

Similarly, there is a lack of specific research on the hydrogenation or oxidation of the pyridine nucleus in 3-Pyridinol, 2-(piperidinomethyl)-. Catalytic hydrogenation of pyridines to piperidines is a common transformation, but the specific catalysts, conditions, and yields for this compound have not been documented. Likewise, the oxidation of the pyridine ring, for instance, to form an N-oxide, has not been described for this molecule.

Transformations at the Hydroxyl Group

Etherification and Esterification Strategies

While the phenolic hydroxyl group is expected to undergo standard etherification and esterification reactions, no literature specifically documents these transformations for 3-Pyridinol, 2-(piperidinomethyl)-. The specific reagents, catalysts, and reaction conditions required to achieve these modifications without affecting other parts of the molecule are not available.

Silylation and Other Protecting Group Chemistry

The protection of the hydroxyl group, for example, through silylation, is a common strategy in organic synthesis. However, no published methods detail the silylation or the application of other protecting groups specifically to 3-Pyridinol, 2-(piperidinomethyl)-.

Modifications of the Piperidinomethyl Moiety

There is no available information regarding the chemical modifications of the piperidinomethyl group attached to the pyridine ring of this compound.

Reactions at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation)

The nitrogen atom of the piperidine ring is a nucleophilic secondary amine and is expected to readily undergo a variety of reactions typical for this functional group.

N-Alkylation: One of the most fundamental transformations would be N-alkylation. The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base would be expected to yield the corresponding N-alkylated products. The choice of solvent and base would be critical to avoid competing O-alkylation at the pyridinol hydroxyl group. Aprotic polar solvents like DMF or acetonitrile (B52724) are often employed for such reactions. organic-chemistry.org

It is a common challenge in molecules with multiple nucleophilic sites to achieve high regioselectivity. For instance, in the N-alkylation of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines, mixtures of N- and O-alkylated products are often obtained. organic-chemistry.org While the piperidine nitrogen in the target compound is generally more nucleophilic than the pyridinol oxygen, careful optimization of reaction conditions would be necessary to ensure selective N-alkylation.

ReactantReagentExpected Product
3-Pyridinol, 2-(piperidinomethyl)-Methyl Iodide (CH₃I)3-Hydroxy-2-((1-methylpiperidin-2-yl)methyl)pyridine
3-Pyridinol, 2-(piperidinomethyl)-Benzyl Bromide (BnBr)2-((1-Benzylpiperidin-2-yl)methyl)-3-pyridinol

Ring-Opening and Ring-Contraction/Expansion of the Piperidine Ring

The piperidine ring is generally stable. However, under specific conditions, ring transformations can be induced.

Ring-Opening: While less common for simple piperidines, ring-opening reactions can be achieved through methods like the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide (BrCN) followed by hydrolysis to yield a diamine. In the context of our target molecule, this would lead to a complex linear amino alcohol derivative.

Ring-Contraction: Ring contractions of piperidine rings are known, often proceeding through rearrangement mechanisms involving reactive intermediates like aziridinium (B1262131) ions. For example, the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to 2-substituted 2-(trifluoromethyl)pyrrolidines has been reported. clockss.org A similar pathway for 3-Pyridinol, 2-(piperidinomethyl)- would likely require initial functionalization of the piperidine ring to introduce a suitable leaving group, which is not inherently present.

Formation of Polycyclic and Fused Ring Systems Involving the Compound

The bifunctional nature of 3-Pyridinol, 2-(piperidinomethyl)- makes it a potential precursor for the synthesis of novel polycyclic and fused heterocyclic systems. The presence of the nucleophilic piperidine nitrogen, the pyridinol hydroxyl group, and the activated pyridine ring provides multiple points for annulation reactions.

For instance, a Pictet-Spengler-type reaction could be envisioned. After N-alkylation of the piperidine with a suitable electrophile containing an aldehyde or ketone, an intramolecular cyclization onto the electron-rich pyridine ring could lead to the formation of a new fused ring system. The success of such a reaction would depend on the activation of the pyridine ring, which is enhanced by the hydroxyl group.

Furthermore, reactions involving both the piperidine nitrogen and the pyridinol oxygen could be used to create bridged systems. For example, reaction with a dielectrophile like 1,2-dibromoethane (B42909) could potentially lead to the formation of a fused oxazepine ring.

Regioselective and Stereoselective Synthetic Transformations

Regioselectivity: Achieving regioselectivity in the reactions of 3-Pyridinol, 2-(piperidinomethyl)- is a key challenge due to the multiple reactive sites. As mentioned, selective N-alkylation over O-alkylation would require careful control of reaction conditions. Electrophilic substitution on the pyridine ring would also be influenced by the directing effects of both the hydroxyl and the piperidinomethyl substituents. The hydroxyl group is a strong activating ortho-, para-director, while the alkylamino group is also activating and ortho-, para-directing. This would likely direct incoming electrophiles to the C4 and C6 positions of the pyridine ring.

Stereoselectivity: The piperidinomethyl group contains a chiral center at the C2 position of the piperidine ring. If the starting material is racemic, any subsequent reactions would likely produce racemic products unless a chiral reagent or catalyst is used. If the starting material were enantiomerically pure, diastereoselective reactions could be possible. For example, the approach of a reagent to the piperidine ring could be sterically hindered by the pyridine moiety, leading to a preference for one diastereomer over another in reactions that create a new stereocenter on the piperidine ring. The development of stereoselective syntheses of substituted piperidines is an active area of research, often employing methods like asymmetric hydrogenation or cyclization reactions. nih.gov

Advanced Applications in Organic Synthesis and Chemical Materials Science

3-Pyridinol, 2-(piperidinomethyl)- as a Privileged Scaffold in Complex Molecule Synthesis (Focus on synthetic challenges and versatility)

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often by making slight modifications to the core structure. nih.govnih.gov The 3-hydroxypyridine (B118123) unit within 3-Pyridinol, 2-(piperidinomethyl)- is considered an attractive and privileged scaffold because it is found in numerous natural and synthetic compounds with diverse biological activities. nih.gov The fusion of this pyridinol core with a piperidine (B6355638) ring—a common feature in pharmaceuticals—further enhances its potential as a template for drug discovery and the synthesis of complex molecules. nih.gov

Synthetic Versatility: The versatility of the 3-Pyridinol, 2-(piperidinomethyl)- scaffold stems from its multiple functionalization points. The key structural features that enable its broad utility include:

The Pyridine (B92270) Nitrogen: This basic nitrogen can be quaternized or used as a coordination site for metals, influencing the electronic properties of the ring.

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, esterification, or serve as a hydrogen-bond donor/acceptor. Its acidity and nucleophilicity can be finely tuned.

The Piperidine Nitrogen: As a tertiary amine, it is basic and nucleophilic, allowing for salt formation or further alkylation to create quaternary ammonium (B1175870) derivatives.

The Aromatic Ring: The pyridine ring itself can be subjected to electrophilic or nucleophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

This multifunctionality allows for the systematic construction of diverse chemical libraries. For instance, the scaffold can be used as a starting point for creating complex pyridopyrimidine derivatives, which are known to have therapeutic potential. nih.gov The synthesis of various 2-aminopyridine (B139424) derivatives from related precursors highlights the modularity of this type of scaffold in building libraries of bioactive compounds. nih.gov

Synthetic Challenges: Despite its versatility, the synthesis and manipulation of this scaffold present certain challenges:

Regioselectivity: Directing reactions to a specific position on the pyridine ring can be difficult. The electron-donating hydroxyl group and the electron-withdrawing nature of the ring nitrogen create a complex reactivity pattern that can lead to mixtures of products in substitution reactions.

Chemoselectivity: The presence of multiple nucleophilic sites (two nitrogen atoms and one oxygen atom) requires careful selection of reagents and protecting groups to achieve selective functionalization at a single desired site. For example, alkylating agents could potentially react with any of the three heteroatoms.

Mannich Reaction Control: The primary synthesis of this compound involves a Mannich reaction with 3-hydroxypyridine, formaldehyde (B43269), and piperidine. Optimizing conditions to prevent the formation of bis-substituted products or other side reactions is a key challenge.

The table below summarizes the potential of the scaffold's core components for generating molecular diversity.

Scaffold ComponentPotential ModificationsResulting Structures
3-HydroxypyridineElectrophilic Aromatic Substitution, O-Alkylation, O-AcylationSubstituted Pyridinols, Pyridyl Ethers, Pyridyl Esters
PiperidineN-Oxidation, QuaternizationPiperidine N-oxides, Quaternary Ammonium Salts
Full ScaffoldMetal Coordination, Derivatization of functional groupsOrganometallic Complexes, Multi-functional Ligands, Diverse Libraries for Screening

Utilization as Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern chemistry. A critical component of this field is the development of effective chiral ligands that coordinate to a metal center and control the stereochemical outcome of a reaction. nih.gov The structure of 3-Pyridinol, 2-(piperidinomethyl)- makes it an excellent candidate for development into a chiral ligand.

If synthesized from chiral starting materials or resolved into its enantiomers, this compound can act as a C1-symmetric ligand. Its power lies in its ability to form a stable five-membered chelate ring with a metal center using the pyridine nitrogen and the hydroxyl oxygen. This bidentate N,O-ligation is a hallmark of many successful chiral ligands, such as pyridine-oxazolines (PyOx) and other pyridyl alcohols, which have been used effectively in a wide range of metal-catalyzed reactions. researchgate.netrsc.orgdiva-portal.org

Potential Applications in Asymmetric Catalysis:

Enantioselective Additions: Chiral pyridyl alcohols have been successfully used as ligands in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. researchgate.netdiva-portal.org By analogy, a chiral complex of 3-Pyridinol, 2-(piperidinomethyl)- could catalyze similar reactions to produce chiral secondary alcohols with high enantiopurity.

Asymmetric Hydrogenation: Iridium complexes with nonsymmetrical P,N-ligands have shown exceptional performance in the asymmetric hydrogenation of challenging olefins. nih.gov The N,O-ligand structure of 3-Pyridinol, 2-(piperidinomethyl)- could be incorporated into similar catalyst designs for hydrogenations or transfer hydrogenations.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral pyridine-containing ligands, including pyridyl phosphinites derived from pyridyl alcohols, have been evaluated for this transformation. diva-portal.org

Henry (Nitroaldol) Reaction: Heterogeneous copper complexes featuring chiral amino alcohols have proven to be effective and recyclable catalysts for asymmetric nitroaldol reactions, producing products with very high enantioselectivity. acs.org The amino alcohol-like structure within the scaffold suggests its potential in this context.

The table below compares the structural features of 3-Pyridinol, 2-(piperidinomethyl)- with established classes of chiral ligands.

Ligand ClassKey Structural FeatureMetal ChelationCommon Applications
3-Pyridinol, 2-(piperidinomethyl)- Pyridine-AlcoholBidentate (N,O)Potential: Alkylzinc additions, Hydrogenations, Henry reactions
Pyridine-Oxazoline (PyOx) rsc.orgPyridine-OxazolineBidentate (N,N)Allylic alkylation, Hydrosilylation, Conjugate additions
Chiral Bipyridines durham.ac.ukresearchgate.net2,2'-BipyridineBidentate (N,N)Allylic oxidation, Cyclopropanation, Michael additions
Chiral Amino Alcohols researchgate.netnih.govAmino-AlcoholBidentate (N,O)Alkylzinc additions, Borane reductions, Henry reactions

Precursor for Functional Materials and Chemical Sensors

Functional materials are designed to possess specific properties that can be exploited for technological applications. The ability of 3-Pyridinol, 2-(piperidinomethyl)- to coordinate with metal ions through its multiple heteroatoms makes it a valuable building block for such materials. mdpi.com

Precursor for Functional Materials: The pyridine and piperidine nitrogens, along with the hydroxyl oxygen, can act as donor sites to bind metal ions, forming coordination polymers or Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By using this compound as an organic linker, it would be possible to create novel frameworks with tailored pore structures and functionalities. The specific geometry and basicity of the donor sites would influence the resulting structure and properties of the material. For instance, resins functionalized with piperidine and other amines have been developed for the selective recovery of metal ions like Rhenium(VII) from industrial process streams. mdpi.com

Application in Chemical Sensors: A chemical sensor transduces a chemical interaction into a measurable signal. harvard.edu The coordination properties of 3-Pyridinol, 2-(piperidinomethyl)- are ideal for sensor development. The binding of a specific analyte, particularly metal cations, can induce a change in the molecule's electronic or photophysical properties.

Fluorometric/Colorimetric Sensing: The 3-hydroxypyridine core can act as a signaling unit. Upon coordination of a metal ion to the N,O-chelate site, changes in the electronic structure can lead to a shift in the absorption (color) or emission (fluorescence) spectrum. This change can be used to quantify the concentration of the target analyte. Similar principles are used in sensors based on hydrazones and other chelating agents for anion or cation detection. mdpi.com

Electrochemical Sensing: The molecule can be immobilized on an electrode surface, for example, by incorporating it into a polymer matrix or a graphene-MOF hybrid. researchgate.net The interaction of an analyte with the immobilized ligand can alter the electrochemical properties of the electrode, such as its capacitance or impedance. This change can be measured to detect compounds like pyridine or quinoline (B57606) in various media. researchgate.net The development of sensor arrays on micro-fabricated platforms allows for the creation of "electronic noses" for complex chemical analysis.

Potential Analyte (Metal Ion)Rationale for InteractionPotential Sensing Mechanism
Cu(II)Strong affinity for N,O-ligandsFluorescence quenching or enhancement; Color change
Zn(II)Forms stable complexes with pyridyl-alcoholsFluorescence enhancement (chelation-enhanced fluorescence)
Fe(III)Hard acid, interacts with hard oxygen donorColorimetric change
Pb(II) / Hg(II)Soft acids, interact with nitrogen and oxygen donorsElectrochemical signal change; Fluorescence quenching

Role in Methodological Development for Organic Reactions

New reaction methodologies are the lifeblood of organic synthesis, enabling chemists to build molecules more efficiently and selectively. 3-Pyridinol, 2-(piperidinomethyl)- can serve as a valuable tool in this area, both as a product of methodological studies and as a substrate for testing new transformations.

The synthesis of 3-Pyridinol, 2-(piperidinomethyl)- itself is a prime example of a multicomponent Mannich reaction . This reaction, which combines an acidic C-H compound (3-hydroxypyridine), an aldehyde (formaldehyde), and a secondary amine (piperidine) in a single step, is a powerful method for C-C bond formation. The compound can be used as a benchmark product for developing new catalysts (e.g., organocatalysts or metal catalysts) or reaction conditions (e.g., solvent-free, microwave-assisted) for Mannich-type reactions. The yield and purity of the product would serve as a metric for the new method's effectiveness.

Furthermore, the molecule is an ideal substrate for developing selective functionalization methods . A significant challenge in organic synthesis is to modify one functional group in the presence of others. 3-Pyridinol, 2-(piperidinomethyl)- presents a non-trivial case study for selectivity due to its three distinct heteroatomic sites.

The table below outlines hypothetical methodological studies where this compound could play a key role.

Methodological GoalRole of 3-Pyridinol, 2-(piperidinomethyl)-Rationale
Develop a new catalyst for the Mannich reaction.Target ProductThe yield and selectivity of its formation would be used to evaluate catalyst performance.
Develop a selective O-alkylation method.Model SubstrateA new reagent must selectively alkylate the phenolic -OH without reacting with the pyridine or piperidine nitrogens.
Develop a pyridine-selective N-quaternization method.Model SubstrateA new method would need to form a pyridinium (B92312) salt while leaving the more basic piperidine nitrogen untouched.
Develop a C-H activation/functionalization method for pyridines.Model SubstrateTest new catalysts for their ability to selectively functionalize the C-4, C-5, or C-6 positions of the pyridine ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(piperidinomethyl)-3-pyridinol, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves a Mannich-type reaction between 3-pyridinol, formaldehyde, and piperidine. Key variables include solvent choice (e.g., ethanol or DMF), temperature (70–90°C), and catalyst (e.g., HCl or K₂CO₃). Optimization studies suggest microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. What analytical techniques are most effective for characterizing the structure and purity of 2-(piperidinomethyl)-3-pyridinol?

  • Methodological Answer :

TechniqueParametersApplication
NMR 600 MHz, DMSO-d₆Confirm backbone structure and substituent positions
HPLC C18 column, 1.0 mL/min, UV detection at 254 nmQuantify purity (>98%) and detect impurities
Mass Spectrometry ESI+ mode, m/z calibrationValidate molecular weight (calc. 192.24 g/mol)

Q. What safety protocols are essential when handling 2-(piperidinomethyl)-3-pyridinol in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. Waste disposal should follow institutional guidelines for amine-containing compounds, with neutralization (e.g., dilute acetic acid) before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies may arise from solvent polarity, tautomerism, or conformational dynamics. Strategies include:

  • Conducting NMR in multiple solvents (CDCl₃, DMSO-d₆) to assess solvent effects.
  • Performing density functional theory (DFT) calculations (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental shifts .
  • Cross-referencing with databases like NIST Chemistry WebBook for validated spectral data .

Q. What strategies are effective for designing experiments to study the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • Screening Conditions : Test solvents (e.g., THF, acetonitrile), temperatures (25–80°C), and catalysts (e.g., Pd/C, organocatalysts).
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and intermediate formation.
  • Computational Pre-screening : Apply molecular docking or DFT to predict favorable reaction pathways before lab trials .

Q. How can polymorphic forms of 2-(piperidinomethyl)-3-pyridinol be identified and characterized?

  • Methodological Answer : Polymorphism analysis requires:

  • X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Thermal Analysis (DSC/TGA) : Identify melting points and thermal stability differences between forms.
  • Solvent Screen : Recrystallize from varied solvents (e.g., methanol, acetone) to isolate polymorphs .

Q. What approaches are recommended for investigating the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Methodological Notes

  • Literature Review : Use keyword search strategies (e.g., "3-pyridinol AND piperidinomethyl" in Questel or SciFinder) to identify analogous compounds and reaction pathways .
  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST, PubChem) to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.